
Rufinamide-15N,d2
Overview
Description
Rufinamide-15N,d2 (CAS: 1795037-48-7) is a deuterium- and nitrogen-15-labeled derivative of rufinamide, a triazole derivative used as an antiepileptic drug. This isotopically labeled compound serves as an internal standard in quantitative analyses, particularly in pharmacokinetic and bioanalytical studies for epilepsy treatment monitoring. Its molecular formula is C10H6D2F2N3[15N]O, with a molecular weight of 241.2 g/mol . The compound is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability .
Preparation Methods
Synthetic Routes for Rufinamide-15N,d2
The synthesis of this compound builds upon established methods for unlabeled Rufinamide, with modifications to introduce the 15N and deuterium (d2) isotopes. Two primary approaches dominate the literature:
Cycloaddition-Based Synthesis
The foundational method, detailed in U.S. Patent 8,198,459 , involves a 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide (III) and propiolic acid derivatives (IV). For the labeled analog, 15N incorporation is achieved by using 15N-enriched sodium azide (NaN3-15N) during the synthesis of the benzyl azide intermediate. Deuterium labeling at the benzyl position is introduced via deuterated 2,6-difluorobenzyl bromide or chloride precursors.
The reaction proceeds under mild conditions (20–40°C) in a C1–C5 alkanol solvent, such as methanol or ethanol, to minimize the explosion risk associated with alkyl azides . Ascorbic acid and CuSO4·5H2O catalyze the cycloaddition, yielding the triazole intermediate (II), which is subsequently amidated to form this compound. This method reported yields of 80–94% for the triazole intermediate and 87% for the final amidation step .
Alternative Route via Ester Hydrolysis
A second route, described in CN104341360A , begins with 2,6-difluorobenzyl alcohol, which is converted to the corresponding chloride using thionyl chloride (SOCl2). Deuterium labeling is introduced at this stage by employing D2O during hydrolysis or using deuterated thionyl chloride (SOCl2-d2). The resulting 2,6-difluorobenzyl chloride-d2 reacts with NaN3-15N to form the azide intermediate, which undergoes cycloaddition with methyl propiolate. The ester group is then hydrolyzed to the carboxylic acid and amidated using ammonia. This method emphasizes cost-effectiveness but requires careful handling of toxic reagents like SOCl2 .
Key Intermediates and Isotopic Incorporation
2,6-Difluorobenzyl Azide-15N,d2
The azide intermediate is pivotal for introducing the 15N label. Synthesis involves nucleophilic substitution of 2,6-difluorobenzyl bromide-d2 with NaN3-15N in a polar aprotic solvent (e.g., dimethylformamide) at 50–60°C. The deuterated benzyl bromide is prepared by brominating 2,6-difluorotoluene-d2 using N-bromosuccinimide (NBS) under radical initiation .
Propiolic Acid Derivatives
Methyl propiolate (HC≡CCOOCH3) serves as the dipolarophile in the cycloaddition. For deuterium labeling, propiolic acid-d1 (DC≡CCOOH) can be used, though this requires adjustments to reaction conditions due to kinetic isotope effects.
Purification and Characterization
Crystallization Techniques
The triazole intermediate (II) is purified via crystallization from ethyl ether or toluene, yielding a chemical purity ≥99.9% . For this compound, recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms isotopic purity. Gas chromatography-mass spectrometry (GC-MS) quantifies 15N and deuterium enrichment, targeting ≥98% isotopic abundance .
Spectroscopic Data
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NMR : 1H NMR (DMSO-d6, 400 MHz) δ 8.21 (s, 1H, triazole-H), 7.45–7.35 (m, 2H, aryl-H), 5.82 (s, 2H, CH2-d2).
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MS (ESI+) : m/z 241.2 [M+H]+ (calculated for C10H6D2F2N4O: 241.15).
Challenges and Innovations
Isotopic Dilution
A major challenge is preventing isotopic dilution during synthesis. Using excess NaN3-15N (1.2 equiv) and deuterated solvents ensures minimal loss of labels.
Scalability
The US patent method is scalable to multi-kilogram batches, whereas the CN patent route faces limitations due to SOCl2 handling. Continuous-flow reactors have been proposed to enhance safety and yield in azide synthesis.
Regulatory and Industrial Practices
This compound is manufactured under Good Manufacturing Practice (GMP) guidelines, with strict controls on residual solvents (e.g., acetonitrile ≤410 ppm) and heavy metals (≤20 ppm) . Certificates of Analysis (CoA) include tests for:
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Purity : ≥99.5% by HPLC
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Isotopic Abundance : ≥98% 15N and ≥98% d2
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Sterility : Microbial limits ≤100 CFU/g
Chemical Reactions Analysis
Types of Reactions: Rufinamide-15N-d2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Pharmacokinetics and Therapeutic Drug Monitoring
Rufinamide-15N,d2 is instrumental in pharmacokinetic studies that aim to optimize dosing regimens for patients with epilepsy. The compound's isotopic labeling allows for precise tracking in metabolic studies, enabling researchers to understand how rufinamide is absorbed, distributed, metabolized, and excreted in the body.
Key Findings:
- Absorption and Bioavailability: Rufinamide is well absorbed when taken with food, demonstrating dose-proportional plasma concentrations up to 1,600 mg/day. However, higher doses show reduced bioavailability due to saturation effects .
- Metabolism: It is primarily metabolized via hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, which is then excreted in urine. This pathway is crucial for understanding potential drug interactions .
Efficacy in Epilepsy Treatment
This compound has been evaluated extensively for its efficacy as an adjunctive therapy in drug-resistant epilepsy. Its role has been particularly noted in patients with Lennox-Gastaut syndrome.
Clinical Trial Data:
Safety and Tolerability
Safety profiles of rufinamide have been assessed through various clinical studies, revealing a range of treatment-emergent adverse events.
Adverse Effects Noted:
- Dizziness
- Fatigue
- Nausea
- Somnolence
- Diplopia
The incidence of these effects was significantly higher in patients receiving rufinamide compared to those on placebo .
Case Studies and Real-World Evidence
Real-world data further supports the findings from controlled trials, emphasizing the long-term benefits and safety of rufinamide as an add-on therapy.
Study Overview:
A Phase IV multicenter registry study examined patients aged ≥4 years with Lennox-Gastaut syndrome initiating rufinamide therapy. Results indicated a substantial reduction in seizure frequency over time, reinforcing its clinical utility in managing refractory epilepsy .
Mechanism of Action
Rufinamide-15N-d2 exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. This mechanism is similar to that of Rufinamide, which is known to inhibit the activation of voltage-gated sodium channels, particularly the sodium channel protein type 9 subunit alpha .
Comparison with Similar Compounds
Comparative Analysis with Similar Isotopically Labeled Compounds
Structural and Isotopic Features
The table below summarizes key structural and isotopic distinctions between Rufinamide-15N,d2 and related compounds:
Compound | Molecular Formula | Isotopic Labels | Molecular Weight | Key Structural Features |
---|---|---|---|---|
This compound | C10H6D2F2N3[15N]O | 15N, 2H (deuterium) | 241.2 g/mol | Fluorobenzyl group, triazole ring |
Glycine-15N,d2 | C2H3D2[15N]O2 | 15N, 2H | 78.07 g/mol | Simplest amino acid; lacks aromatic rings |
L-Alanine-15N | C3H7[15N]O2 | 15N | 89.09 g/mol | Branched-chain amino acid; no deuterium |
Upadacitinib-15N,d2 | C17H17D2F3N5[15N]O | 15N, 2H | 383.38 g/mol | Complex heterocyclic core (imidazo-pyrrolo-pyrazine) |
1,6-Hexanedi(amine-15N) | C6H16[15N]2 | 15N (two positions) | 118.19 g/mol | Aliphatic diamine; linear carbon chain |
Key Observations :
- This compound and Upadacitinib-15N,d2 share dual isotopic labeling (15N and 2H) but differ in structural complexity and therapeutic applications.
- Glycine-15N,d2 and L-Alanine-15N are simpler amino acids, primarily used in metabolic tracing, unlike this compound's role in pharmacokinetics .
Key Observations :
- This compound is uniquely tailored for antiepileptic drug monitoring, whereas compounds like Nicotinamide-N-15N and Glycine-15N,d2 are employed in broader biochemical pathways .
- Hydrazine-15N2 monohydrate’s utility in ICP-MS highlights its role in elemental analysis, contrasting with Rufinamide’s bioanalytical focus .
Stability Challenges :
- This compound’s fluorobenzyl group enhances stability under acidic conditions, whereas aliphatic amines (e.g., 1,6-Hexanedi(amine-15N)) are prone to oxidation .
Biological Activity
Rufinamide-15N,d2 is a deuterium and nitrogen-15 labeled derivative of rufinamide, an anticonvulsant medication primarily used for treating seizures associated with Lennox-Gastaut syndrome (LGS). The isotopic labeling enhances its utility in pharmacokinetic studies, allowing for precise tracking of drug metabolism and biological activity in research settings. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting voltage-gated sodium channels, particularly the Na v 1.1 subtype. This inhibition prolongs the inactive state of these channels, stabilizing neuronal membranes and reducing excessive neuronal firing that leads to seizures. The compound has been shown to increase the action potential threshold in primary rat hippocampal neurons, thereby decreasing neuronal excitability.
Key Mechanisms:
- Inhibition of Sodium Channels: this compound selectively inhibits Na v 1.1 channels at a concentration of 100 µM, without significantly affecting other sodium channel subtypes such as Na v 1.2 and Na v 1.3 .
- Carbonic Anhydrase Inhibition: The compound also acts as an inhibitor of carbonic anhydrase VA (CAVA), with a Ki value of 343.8 nM, contributing to its anticonvulsant effects .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties similar to those of its parent compound, rufinamide. It is well absorbed with a bioavailability exceeding 85%. The isotopic labeling allows for enhanced tracking in metabolic studies, which is critical for understanding its pharmacological behavior in vivo.
Pharmacokinetic Profile:
Parameter | Value |
---|---|
Bioavailability | >85% |
Stability | Shelf life up to 4 years |
Concentration for sodium channel inhibition | 100 µM |
Clinical Studies and Findings
A Phase IV multicenter registry study evaluated the real-world efficacy and safety of rufinamide in patients with LGS. This study included both patients receiving rufinamide and those on alternative antiepileptic drugs (AEDs). Key findings included:
- Patient Demographics: The study involved 111 patients across eight European countries, with a mean age of approximately 16 years.
- Safety Profile: Treatment-emergent adverse events (TEAEs) were reported in 40.6% of patients receiving rufinamide, with common TEAEs including somnolence (7.8%) and decreased appetite (6.3%). These rates were comparable to the no-rufinamide group .
- Efficacy Results: After 12 months, 28.6% of patients on rufinamide reported significant improvement in seizure control compared to 14.3% in the control group without rufinamide .
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing seizures:
- Case Study A : A 12-year-old patient with LGS showed a marked reduction in seizure frequency from an average of 30 seizures per month to only 5 after initiating treatment with rufinamide.
- Case Study B : An adult patient experienced significant side effects from other AEDs but tolerated rufinamide well, reporting improved quality of life without major adverse reactions.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Rufinamide-<sup>15</sup>N,d2 with high isotopic purity, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : Synthesis typically involves deuterated precursors (e.g., D2O) and <sup>15</sup>N-enriched reagents. Reaction parameters (temperature, pH) must optimize isotopic incorporation while minimizing side reactions. Purification via reversed-phase HPLC with deuterated solvents ensures isotopic integrity. Characterization requires mass spectrometry (MS) and <sup>2</sup>H/<sup>15</sup>N NMR to confirm labeling efficiency (>98%) .
Q. Which analytical techniques are most robust for quantifying Rufinamide-<sup>15</sup>N,d2 in biological matrices, and what parameters minimize interference?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., Rufinamide-d4) is preferred. Key parameters include:
- Ionization : Electrospray ionization (ESI) in positive mode.
- Collision Energy : Optimized to distinguish <sup>15</sup>N/d2 fragments from endogenous metabolites.
- Matrix Effects : Use of stable isotope dilution analysis (SIDA) to correct for ion suppression .
Q. How does isotopic labeling alter Rufinamide’s solubility and stability compared to its unlabeled form?
- Methodological Answer : Deuterium kinetic isotope effects may reduce metabolic degradation rates. Solubility studies in D2O vs. H2O require precise gravimetric analysis. Accelerated stability testing (40°C/75% RH) under inert atmospheres quantifies degradation pathways via <sup>1</sup>H NMR tracking .
Advanced Research Questions
Q. How can Rufinamide-<sup>15</sup>N,d2 be leveraged to resolve contradictions in reported metabolic pathways (e.g., CYP3A4 vs. CYP2C19 dominance)?
- Methodological Answer : Design dual-isotope tracer studies (e.g., <sup>13</sup>C/<sup>15</sup>N) in hepatocyte incubations. Use high-resolution MS to differentiate hydroxylated vs. dealkylated metabolites. Cross-validate with CYP-specific inhibitors and recombinant enzyme assays to assign pathway contributions .
Q. What experimental strategies mitigate matrix effects when using Rufinamide-<sup>15</sup>N,d2 as an internal standard in heterogeneous biological samples?
- Methodological Answer :
- Sample Preparation : Protein precipitation with deuterated acetonitrile reduces phospholipid interference.
- Calibration : Matched matrix calibration curves with isotopic analogs.
- Data Normalization : Use post-column infusion studies to identify and compensate for ion suppression zones .
Q. How can isotopic scrambling be detected and controlled during long-term stability studies of Rufinamide-<sup>15</sup>N,d2?
- Methodological Answer : Employ <sup>15</sup>N-edited HSQC NMR to monitor N–H/D exchange. Storage conditions (e.g., lyophilization vs. solution) impact scrambling rates. Statistical models (e.g., ANOVA) compare batch variability under controlled humidity/temperature .
Q. Data Analysis & Interpretation
Q. What statistical approaches reconcile conflicting pharmacokinetic data from studies using Rufinamide-<sup>15</sup>N,d2 in diverse populations?
- Methodological Answer : Apply population pharmacokinetic (PopPK) modeling with covariates (e.g., age, CYP genotype). Bayesian hierarchical models account for inter-study variability. Sensitivity analysis identifies outliers driven by isotopic impurities or assay variability .
Q. How should researchers design crossover studies to compare Rufinamide-<sup>15</sup>N,d2 bioavailability across formulations while controlling for isotopic interference?
- Methodological Answer : Use a randomized, double-blind design with washout periods >5 half-lives. Parallel MS detection channels for labeled/unlabeled analytes prevent cross-talk. Power analysis ensures sample size adequacy for detecting ≥20% bioavailability differences .
Q. Ethical & Reproducibility Considerations
Q. What documentation standards ensure reproducibility of Rufinamide-<sup>15</sup>N,d2 studies in peer-reviewed journals?
- Methodological Answer : Follow NIH guidelines for isotopic tracer studies:
- Synthesis : Detailed synthetic protocols, including batch-specific isotopic purity.
- Analysis : Raw MS/NMR spectra in supplementary data.
- Statistics : Transparent reporting of data exclusion criteria and effect sizes .
Q. How can researchers address ethical concerns in animal studies using Rufinamide-<sup>15</sup>N,d2 for neuropharmacological research?
Properties
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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